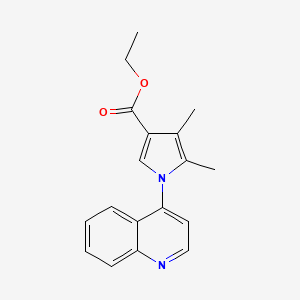
(R)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a chemical compound with a unique structure that includes an azido group and a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the introduction of the azido group into a pre-formed dihydrofuranone ring. One common method involves the reaction of a suitable precursor with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.
Industrial Production Methods
Industrial production of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
®-4-Propyldihydrofuran-2(3H)-one: Similar in structure but lacks the azido group.
5-Alkyl-3H-furan-2-ones: These compounds have similar ring structures but different substituents.
Uniqueness
®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3R)-3-azido-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
CUPAQOABYPHYPF-BYPYZUCNSA-N |
Isomeric SMILES |
CC1(COC(=O)[C@@H]1N=[N+]=[N-])C |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)


![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)



